3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its fused thiophene and pyridine rings, along with a trifluoromethyl group and a carboxylic acid moiety
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridines, a closely related class of compounds, have been extensively studied and are known to interact with various biological targets .
Mode of Action
Thieno[2,3-b]pyridines are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Thieno[2,3-b]pyridines are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thieno[2,3-b]pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to binding affinity and specificity towards biological targets.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
3-(2-Thienyl)acrylic acid: Similar thiophene-containing compound but lacks the pyridine and trifluoromethyl groups.
6-(Trifluoromethyl)thiophene-2-carboxylic acid: Contains the trifluoromethyl group but lacks the fused pyridine ring.
Uniqueness: 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its combination of thiophene and pyridine rings, along with the trifluoromethyl group. This combination provides distinct chemical and physical properties that are not found in simpler thiophene or pyridine derivatives.
Properties
IUPAC Name |
3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO2S2/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGNBAKWXHSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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